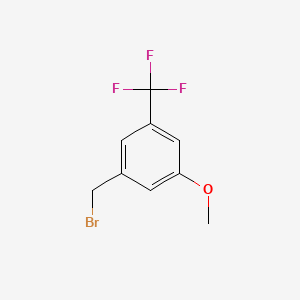

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-3-6(5-10)2-7(4-8)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXGOSMQAOCVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674009 | |

| Record name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916421-00-6 | |

| Record name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene structure elucidation

Technical Whitepaper: Structural Validation and Analytical Profiling of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene represents a "privileged scaffold" intermediate.[1] The molecule combines a lipophilic, metabolically stable trifluoromethyl group (

This specific substitution pattern is frequently utilized in the synthesis of kinase inhibitors and GPCR modulators to tune potency and solubility.[1] However, the reactivity of the benzylic bromide moiety makes this compound susceptible to hydrolysis and dimerization, necessitating a rigorous structural validation protocol.[1]

This guide outlines a self-validating analytical workflow to confirm identity, assess purity, and quantify common synthetic impurities.[1]

Synthetic Context & Impurity Profiling

To understand the analytical requirements, one must understand the genesis of the molecule.[1] The standard industrial synthesis involves the radical bromination of 3-methoxy-5-(trifluoromethyl)toluene using N-Bromosuccinimide (NBS) and a radical initiator (AIBN/BPO).[1]

This pathway creates a specific "impurity fingerprint" that QC protocols must detect:

-

Unreacted Starting Material (SM): The methyl precursor.[1]

-

Over-Bromination: The benzal bromide (dibromo) species.

-

Hydrolysis: The benzyl alcohol (formed upon exposure to atmospheric moisture).

Visualization: Synthetic Impurity Pathways

Figure 1: Radical bromination pathway highlighting critical impurity origins.

Structural Elucidation: The Multi-Modal Approach

This section details the expected spectroscopic signatures. All chemical shifts (

Proton NMR ( -NMR) Analysis

The molecule possesses

Diagnostic Signals:

| Position | Moiety | Shift ( | Multiplicity | Integration | Structural Insight |

| 4.45 | Singlet | 2H | Deshielded by Br.[1] Key purity indicator. | ||

| 3 | 3.85 | Singlet | 3H | Diagnostic methoxy peak.[1] | |

| 6 | Ar-H | 7.35 | Broad Singlet | 1H | Flanked by |

| 4 | Ar-H | 7.15 | Broad Singlet | 1H | Flanked by |

| 2 | Ar-H | 7.05 | Broad Singlet | 1H | Flanked by |

Note: Aromatic assignments are based on additivity rules: OMe is ortho-shielding, CF3 is ortho-deshielding/meta-deactivating.[1]

Carbon-13 & Fluorine-19 NMR

The presence of the Trifluoromethyl group provides a "built-in" internal standard via spin-spin coupling.[1]

-

-NMR: Expect a single sharp singlet at

-

-NMR:

-

Carbon: Quartet at

-

Ipso Carbon (C5): Quartet at

( -

Benzylic Carbon:

.[2]

-

Carbon: Quartet at

Mass Spectrometry (GC-MS/LC-MS)

-

Ionization: EI (Electron Impact) or ESI+ (if derivatized).

-

Molecular Ion:

.[1] -

Isotopic Pattern: The Bromine atom dictates a 1:1 doublet for the molecular ion (

and -

Fragmentation: Loss of Br (

) yields a stabilized benzylic cation (

Analytical Logic Tree: Signal Assignment

To ensure the structure is correct and not an isomer (e.g., 2-methoxy analog), follow this logic flow.

Figure 2: Logic flow for confirming structural identity via Proton NMR.

Experimental Protocol: Purity Determination

This protocol is designed to quantify the target benzylic bromide against its common hydrolysis impurity (Benzyl Alcohol).

Reagents:

-

Solvent:

(Neutralized with basic alumina to prevent acid-catalyzed degradation). -

Internal Standard (Optional): 1,3,5-Trimethoxybenzene.[1]

Procedure:

-

Sample Prep: Dissolve

of the analyte in -

Acquisition: Acquire

-NMR (min 16 scans, -

Integration Strategy:

-

Calculation:

Critical Handling Note: Benzylic bromides are potent lachrymators .[1] All NMR preparation must occur within a fume hood.[1] Glassware should be rinsed with a dilute nucleophile (e.g., alcoholic KOH) before removal from the hood to quench residues.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction and additivity rules).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 123061, 1-(Bromomethyl)-3-(trifluoromethyl)benzene. (Used for analogous spectral data comparison).

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] (Foundational mechanism for benzylic bromination).

-

Reichert, S., et al. (2016).[1] Flow Synthesis of Fluorinated Scaffolds. Reaction Chemistry & Engineering. (Reference for

NMR handling of trifluoromethyl-benzyl systems).

Sources

An In-depth Technical Guide to Electrophilic Substitution Reactions on 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions on the trisubstituted benzene derivative, 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene. This molecule presents a unique case study in regioselectivity, governed by the interplay of a powerful activating group (-OCH₃), a potent deactivating group (-CF₃), and a weakly deactivating group (-CH₂Br). Understanding these interactions is paramount for predicting reaction outcomes and designing synthetic pathways that leverage this scaffold. We will delve into the electronic effects of each substituent, predict the favored positions of electrophilic attack, and provide validated protocols for key EAS reactions, including nitration and halogenation.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity and regioselectivity of an electrophilic attack on 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene are determined by the cumulative electronic effects of its three substituents. Each group exerts a distinct influence through inductive and resonance effects.

-

The Methoxy Group (-OCH₃) at C3: This is a strong activating group.[1][2] The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be delocalized into the aromatic ring through resonance (+M effect).[2] This resonance effect is dominant, significantly increasing the electron density at the ortho (C2, C4) and para (C6) positions, making them highly susceptible to electrophilic attack.[3][4][5]

-

The Trifluoromethyl Group (-CF₃) at C5: This is a powerful deactivating group.[6] The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect (-I), which pulls electron density out of the ring.[7] This effect significantly reduces the ring's nucleophilicity and overall reactivity towards electrophiles.[1] The -CF₃ group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C1, C3).[7]

-

The Bromomethyl Group (-CH₂Br) at C1: This group is classified as weakly deactivating. The electronegative bromine atom withdraws electron density via induction (-I effect). However, unlike halogens directly attached to the ring, its primary directing influence is ortho and para (directing to C2, C4, C6). This is due to the alkyl nature of the methylene bridge, which can stabilize the arenium ion intermediate through hyperconjugation.

Predicting the Regioselectivity: A Consensus of Effects

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group.[8][9] In this molecule, the methoxy group is the dominant director.

-

The -OCH₃ group strongly activates positions C2, C4, and C6.

-

The -CH₂Br group also directs towards C2, C4, and C6, reinforcing the methoxy group's influence.

-

The -CF₃ group deactivates the entire ring but most strongly deactivates the positions ortho and para to it (C4, C6, and C1 respectively). It directs incoming groups to C1 and C3, which are already substituted.

-

Position C2: ortho to -OCH₃ and meta to -CF₃. This position is highly activated.

-

Position C6: para to -OCH₃ and ortho to -CF₃. This position is also activated, but the proximity to the strongly deactivating -CF₃ group makes it less favorable than C2.

-

Position C4: ortho to both -OCH₃ and -CF₃. The strong deactivating effect of the adjacent -CF₃ group significantly disfavors attack at this position.

Therefore, the primary product of electrophilic aromatic substitution is expected to be at the C2 position . A minor product may form at the C6 position, depending on the reaction conditions and the steric bulk of the electrophile.

Caption: Predicted regioselectivity of electrophilic attack.

Key Electrophilic Substitution Reactions and Protocols

The presence of the strongly deactivating -CF₃ group necessitates carefully chosen, often forcing, reaction conditions to achieve successful substitution.

Nitration

Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[10]

Mechanism Insight: The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A weak base, such as water or the bisulfate ion, then removes a proton from the ring to restore aromaticity.

Experimental Protocol: Nitration to form 1-(Bromomethyl)-2-nitro-3-methoxy-5-(trifluoromethyl)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 20 mL) to 0 °C in an ice-salt bath.

-

Nitrating Mixture Preparation: Slowly add fuming nitric acid (HNO₃, 5 mL) to the cooled sulfuric acid while maintaining the temperature between 0-5 °C.

-

Substrate Addition: Dissolve 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 g, 3.53 mmol) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

-

Reaction: Add the substrate solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate solvent system).

-

Workup: Carefully pour the reaction mixture onto crushed ice (100 g). A precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield the pure 1-(Bromomethyl)-2-nitro-3-methoxy-5-(trifluoromethyl)benzene.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the nitration protocol.

Halogenation (Bromination)

Aromatic halogenation requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂) and generate a potent electrophile.[11][12]

Mechanism Insight: The Lewis acid coordinates with one of the bromine atoms in Br₂, making the other bromine atom highly electrophilic. The aromatic ring attacks this electrophilic bromine, breaking the Br-Br bond and forming the sigma complex. The resulting [FeBr₄]⁻ acts as a base to deprotonate the ring, restoring aromaticity and regenerating the FeBr₃ catalyst.

Experimental Protocol: Bromination to form 2-Bromo-1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 g, 3.53 mmol) and a non-reactive solvent like dichloromethane (CH₂Cl₂, 20 mL).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 g, 0.34 mmol) to the solution.

-

Reagent Addition: In a dropping funnel, prepare a solution of bromine (Br₂, 0.62 g, 3.88 mmol) in CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture at room temperature over 20 minutes. The reaction is often accompanied by the evolution of HBr gas, which should be vented through a scrubber.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to isolate the desired product.

-

Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions.[13] However, they are severely limited by the presence of strongly deactivating groups.[14][15][16] The trifluoromethyl group on the target molecule deactivates the ring to such an extent that standard Friedel-Crafts conditions (e.g., alkyl halide with AlCl₃) are generally ineffective.[16] The reaction fails because the electron-poor ring is not nucleophilic enough to attack the carbocation or acylium ion electrophile.[14] Attempts to perform Friedel-Crafts reactions on this substrate are not recommended and are highly unlikely to yield the desired product.

Data Summary

The following table summarizes the expected outcomes and required conditions for the electrophilic substitution reactions discussed.

| Reaction | Electrophile | Reagents & Conditions | Major Product | Expected Outcome |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 2-Nitro derivative | High yield, high regioselectivity |

| Bromination | Br⁺ | Br₂, FeBr₃, CH₂Cl₂, RT | 2-Bromo derivative | Good yield, potential for minor isomers |

| Friedel-Crafts | R⁺ / RCO⁺ | R-X/AlCl₃ or RCO-Cl/AlCl₃ | N/A | No reaction expected |

Conclusion

The electrophilic substitution of 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is a textbook example of substituent-directed aromatic chemistry. The powerful activating and ortho, para-directing nature of the methoxy group decisively overrides the deactivating effects of the other substituents, channeling the electrophilic attack primarily to the C2 position. While the overall reactivity of the ring is diminished by the trifluoromethyl group, reactions like nitration and halogenation can proceed with good yield and selectivity under appropriate conditions. Conversely, reactions that are highly sensitive to deactivation, such as the Friedel-Crafts reactions, are not viable for this substrate. This guide provides the foundational knowledge and practical protocols for scientists to successfully functionalize this complex aromatic scaffold.

References

- Filo. (2025). Predict the outcome of electrophilic aromatic substitution of methoxybenz..

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]

-

Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Available at: [Link]

-

OpenStax. (2023). 16.5 Trisubstituted Benzenes: Additivity of Effects. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. Available at: [Link]

-

ResearchGate. (2025). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Available at: [Link]

-

YouTube. (2020). Synthesis Of Trisubstituted Benzenes; Practice Problems. Available at: [Link]

-

YouTube. (2019). halogenation of aromatic rings by EAS reactions. Available at: [Link]

-

Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.6: Trisubstituted Benzenes - Additivity of Effects. Available at: [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Available at: [Link]

-

YouTube. (2021). Activation / Deactivation of Aromatic Rings. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 3. Predict the outcome of electrophilic aromatic substitution of methoxybenz.. [askfilo.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. 16.5 Trisubstituted Benzenes: Additivity of Effects - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

Methodological & Application

experimental procedure for benzylation using 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Application Note: Benzylation Protocols using 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Executive Summary & Strategic Value

This technical guide details the experimental handling and synthetic application of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6).[1][2][3] This reagent is a critical building block in modern medicinal chemistry, utilized to introduce the 3-methoxy-5-(trifluoromethyl)benzyl motif.[1][2][3]

Why this Scaffold?

-

The "Fluorine Effect": The trifluoromethyl (-CF₃) group increases lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the benzylic position (to some extent) and the ring itself.[1][2][3]

-

Electronic Tuning: The meta-methoxy group provides a unique electronic vector—electron-withdrawing by induction at the benzylic center (due to meta positioning) while offering a hydrogen-bond acceptor site for receptor binding.[1][2][3]

-

Reactivity Profile: Unlike electron-rich benzyl halides (e.g., 4-methoxybenzyl bromide) that are prone to SN1 solvolysis, this electron-deficient scaffold is highly activated for SN2 displacements, requiring specific protocol adjustments to minimize side reactions like hydrolysis or elimination.[1][2][3]

Chemical Profile & Safety Assessment

Warning: Benzyl bromides are potent alkylating agents and lachrymators.[2][3] All procedures must be performed in a functioning fume hood.[2][3]

| Property | Data |

| CAS Number | 916421-00-6 |

| Molecular Formula | C₉H₈BrF₃O |

| Molecular Weight | 269.06 g/mol |

| Physical State | Liquid or Low-melting solid (approx. 25°C) |

| Predicted Boiling Point | ~241°C |

| Density | ~1.52 g/mL |

| Storage | 2–8°C, under inert gas (Ar/N₂).[1][2][3][4] Protect from light.[2][3][5] |

| Hazards | Corrosive (Skin Corr.[2][3][6] 1B) , Lachrymator, Acute Toxicity.[1][2] |

Mechanistic Insight: The "Meta-Meta" Electronic Effect

To optimize yield, one must understand the electronic environment of the benzylic carbon.

-

5-CF₃ (Meta): Strongly electron-withdrawing via induction (-I).[1][2][3] It destabilizes any developing positive charge, effectively shutting down SN1 pathways.[2][3]

-

3-OMe (Meta): While methoxy is typically electron-donating via resonance (+M), this effect is negligible at the meta position relative to the reaction center.[1][2][3] Its inductive withdrawal (-I) dominates here.[2][3]

-

Implication 1: Strong nucleophiles are preferred.

-

Implication 2: Steric hindrance in the nucleophile will significantly retard the rate.[3]

-

Implication 3: Polar aprotic solvents (DMF, DMSO, MeCN) are essential to "naked" the nucleophile.[1][2]

Caption: SN2 Reaction Coordinate. Note that while the benzylic carbon is achiral, the SN2 mechanism dictates the kinetics. Hydrolysis is the primary competitor.

Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Ethers from Phenols)

Best for: Creating lipophilic ether linkages in drug candidates.[1][2][3]

Reagents:

-

Reagent: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.1 equiv)[1][2][3]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv for sterically hindered phenols).[1][2][3]

Step-by-Step:

-

Activation: In a flame-dried round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq).[2][3] Stir at Room Temperature (RT) for 15–30 minutes to generate the phenoxide.[2][3] Note: The solution often changes color.

-

Addition: Add the benzyl bromide reagent (1.1 eq) dropwise via syringe.

-

Tip: If the reaction is exothermic (large scale), cool to 0°C during addition, then warm to RT.

-

-

Reaction: Stir at RT. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF), 1x with brine.[2][3] Dry over Na₂SO₄.[2][3]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: N-Alkylation (Secondary Amines to Tertiary Amines)

Best for: Building CNS-active amine scaffolds.[1][2][3]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve secondary amine in DCM (0.1 M). Add DIPEA (2.0 eq).[2][3]

-

Addition: Cool solution to 0°C. Add benzyl bromide (1.05 eq) slowly.

-

Reaction: Allow to warm to RT. Stir for 4–12 hours.

-

Purification: Silica gel chromatography. Note: Use 1% Triethylamine in eluent to prevent streaking of the amine.

Protocol C: C-Alkylation (Active Methylene Compounds)

Best for: Chain extension or creating phenylalanine derivatives.[1][2][3]

Reagents:

Step-by-Step:

-

Enolate Formation: Suspend NaH in dry THF at 0°C under Argon. Add the dicarbonyl substrate dropwise.[2][3] Stir 30 min until H₂ evolution ceases.

-

Alkylation: Add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 eq) dropwise at 0°C.

-

Completion: Warm to RT and reflux if necessary (usually RT is sufficient due to the activated electrophile).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3]

Optimization & Troubleshooting Guide

Use this decision tree to select the optimal conditions based on your nucleophile and observed issues.

Caption: Decision Matrix for optimizing benzylation conditions based on nucleophile class.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Starting Material Remains | Nucleophile is aggregated or weak.[1][2][3] | Switch base to Cs₂CO₃ (solubility effect).[2][3] Add 10% TBAI (Finkelstein catalyst).[2][3] |

| Hydrolysis Product (Benzyl alcohol) | Wet solvent or hygroscopic base.[2][3] | Dry solvent over molecular sieves (3Å).[2][3] Flame-dry glassware. |

| Bis-alkylation (Amines) | Reaction too fast; Amine too nucleophilic.[1][2][3] | Dilute reaction (0.05 M).[2][3] Add bromide very slowly at low temp (-10°C).[2][3] |

Waste Disposal & Neutralization

Benzyl bromides are hazardous waste.[2][3]

-

Quenching: Unreacted benzyl bromide in reaction mixtures should be quenched with an amine (e.g., ammonia or ethanolamine) or a thiol (e.g., cysteine) to convert the lachrymator into a non-volatile derivative before disposal.[2]

-

Disposal: Dispose of as halogenated organic waste. Do not pour down the drain.

References

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 123061, 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

Hanumanthu, R., & Weaver, J. D. (2024).[1][2][7][8] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[2] Organic Letters, 26, 5248-5252.[2][3][8] Retrieved from [Link][1][2][3]

-

Organic Chemistry Portal. (2024).[2] Benzylation Protocols and Reactivity. Retrieved from [Link]

Sources

- 1. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene, 3-(Bromomethyl)-5-(trifluoromethyl)phenyl methyl ether | 916421-00-6 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. nj.gov [nj.gov]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]

use of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene in pharmaceutical intermediate synthesis

Application Note: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene in Pharmaceutical Intermediate Synthesis

Executive Summary

This technical guide details the application of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6) as a critical electrophilic building block in medicinal chemistry.[1][2] This intermediate is specifically valued for its ability to introduce the 3-methoxy-5-(trifluoromethyl)benzyl moiety, a pharmacophore often employed to modulate lipophilicity (

This document provides validated protocols for N-alkylation and O-alkylation, safety handling procedures for benzyl bromides, and mechanistic insights into the structural advantages of this specific substitution pattern.[1][2]

Chemical Profile & Structural Significance

The compound features a benzyl bromide core flanked by a trifluoromethyl group (electron-withdrawing, lipophilic) and a methoxy group (electron-donating by resonance, H-bond acceptor).[1][2] This "push-pull" electronic nature, combined with the metabolic blockade provided by the

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene |

| CAS Number | 916421-00-6 |

| Molecular Formula | |

| Molecular Weight | 269.06 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Reactivity Class | Alkylating Agent (Benzyl Bromide) |

| Hazards | Corrosive, Lachrymator (Tear Gas effect) |

| Storage | 2-8°C, under inert atmosphere ( |

Strategic Utility in Drug Design

The 3-methoxy-5-(trifluoromethyl)benzyl motif is not arbitrary.[1][2] It is engineered to solve specific medicinal chemistry problems:

-

Metabolic Stability: The

group at the meta position blocks metabolic oxidation (P450 metabolism) at a vulnerable site on the aromatic ring.[2] -

Lipophilicity Tuning: The

increases membrane permeability, while the methoxy (-OMe) group provides a handle for hydrogen bonding or can be demethylated in vivo or in vitro to a phenol (3-hydroxy) to serve as a polar anchor.[2] -

Conformational Lock: The steric bulk of the

group (similar volume to an isopropyl group) restricts rotation when bound in a receptor pocket, reducing the entropic penalty of binding.[2]

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target Application: Synthesis of piperidine-based receptor modulators (e.g., CETP inhibitors).[1][2]

Rationale: This reaction utilizes the high electrophilicity of the benzylic carbon.[2] A weak inorganic base is sufficient, preventing side reactions (elimination) common with stronger bases.[2]

Materials:

-

Substrate: Secondary amine (1.0 equiv)

-

Reagent: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.1 equiv)[1][2][3]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv) -

Solvent: Acetonitrile (

) or DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with the secondary amine (e.g., 10 mmol) and anhydrous

(50 mL). -

Activation: Add

(25 mmol) and stir at room temperature for 15 minutes to deprotonate any ammonium salts. -

Addition: Add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (11 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.[1][2]

-

Workup: Cool to room temperature. Filter off the inorganic solids.[2] Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

.[1][2] Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Success Indicator: Appearance of a new benzylic

singlet in -

Failure Mode: If dialkylation is observed (with primary amines), reduce temperature to 0°C and add reagent slowly.[2]

Protocol B: O-Alkylation of Phenols (Ether Synthesis)

Target Application: Synthesis of ether-linked biaryl pharmacophores.[1][2]

Materials:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.2 equiv)[1][2][3]

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Solvent: Acetone or DMF[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the phenol (10 mmol) in Acetone (40 mL).

-

Base Addition: Add

(15 mmol). The "Cesium Effect" improves solubility and reactivity of the phenoxide anion.[2] -

Alkylation: Add the benzyl bromide reagent (12 mmol) in one portion.

-

Reflux: Heat to reflux (approx. 56°C) for 3 hours.

-

Quench: Cool and filter the solids. Evaporate solvent.[1][2][4]

-

Isolation: Recrystallize from Ethanol/Water or purify via chromatography.

Synthesis Pathway & Workflow Visualization

The following diagram illustrates the origin of the reagent and its divergent applications in synthesis.

Figure 1: Synthetic provenance and divergent application pathways of the 3-methoxy-5-(trifluoromethyl)benzyl electrophile.

Safety & Handling (Critical)

Hazard: Benzyl bromides are potent lachrymators (induce tearing) and skin irritants. They can cause severe chemical burns.[1][2]

-

Engineering Controls: All operations must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[2]

-

Neutralization: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate solution to quench the alkylating potential before cleanup.[2]

-

Storage: Store in a tightly sealed container at 2-8°C. The compound is sensitive to moisture (hydrolysis to benzyl alcohol) and light (discoloration).

References

-

Novartis AG. (2008).[3] Organic Compounds and their Use as Pharmaceuticals.[1][2] WO Patent 2008/09435 A1.[1][2][3] Link

- Context: Describes the synthesis of the reagent (Page 161)

-

Lilly, E. & Co. (2022). Small Molecule Compounds and Compositions.[1][2] WO Patent 2022/109209 A1.[1][2] Link

- Context: Details the use of the 3-methoxy-5-(trifluoromethyl)

-

ChemicalBook. (2023). Product Specifications: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.[1][2][3][5]Link

-

GuideChem. (2023). Safety and Hazard Information for Benzyl Bromide Derivatives.[1][2][3]Link

Sources

- 1. 2-bromo6-fluorobenzotrifluoride - CAS:261951-85-3 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. guidechem.com [guidechem.com]

- 4. rsc.org [rsc.org]

- 5. 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene, 3-(Bromomethyl)-5-(trifluoromethyl)phenyl methyl ether | 916421-00-6 [chemicalbook.com]

Application Note: One-Pot Synthesis Strategies using 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

This guide serves as a comprehensive technical resource for the application of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6 / 1003875-24-0) in advanced organic synthesis. It is designed for medicinal chemists and process scientists seeking to introduce the pharmacologically privileged 3-methoxy-5-(trifluoromethyl)benzyl motif into drug scaffolds.

Executive Summary & Chemical Profile

The 3-methoxy-5-(trifluoromethyl)benzyl moiety is a high-value pharmacophore in drug discovery. It offers a unique "push-pull" electronic profile: the trifluoromethyl group (-CF

Using 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (hereafter referred to as Reagent A ) requires specific handling due to its enhanced electrophilicity compared to unsubstituted benzyl bromides. This guide details two "One-Pot" protocols designed to maximize yield and minimize isolation steps.

Reagent Profile: Electronic & Reactivity Analysis

-

Structure: 3,5-disubstituted benzyl bromide.

-

Electronic Character: The benzyl position is significantly electron-deficient.[1]

-

-CF

(Pos 5): Strong -

-OMe (Pos 3): At the meta position, resonance donation is negligible. Inductive withdrawal dominates (

).

-

-

Reactivity Consequence: Reagent A is a "hot" electrophile. It reacts rapidly with amines and thiols. In one-pot setups, strict stoichiometry control is required to prevent over-alkylation (quaternization).

| Property | Value | Implication for Synthesis |

| Molecular Weight | 269.06 g/mol | Calculate stoichiometry precisely. |

| Electrophilicity | High ( | Fast reaction times; requires cooling for reactive nucleophiles. |

| Lipophilicity | High (ClogP ~3.5) | Product is likely non-polar; use non-polar solvents for extraction. |

| Stability | Moisture Sensitive | Hydrolyzes to benzyl alcohol if wet; store under Ar/N |

Protocol A: One-Pot Deprotection & Regioselective N-Alkylation

Application: Rapid synthesis of functionalized piperazines/piperidines (common GPCR/Kinase privileged structures) starting from Boc-protected precursors. Rationale: Traditional methods involve isolating the free amine salt, neutralizing, and then alkylating. This one-pot method performs deprotection, neutralization, and alkylation in a single vessel, reducing solvent waste and handling of lachrymatory Reagent A .

Workflow Diagram

Figure 1: Streamlined workflow for the conversion of Boc-protected amines to N-benzylated products without intermediate isolation.

Step-by-Step Procedure

Reagents:

-

Boc-protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10 equiv)

-

Dichloromethane (DCM)

-

Acetonitrile (MeCN) (Anhydrous)

-

N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)

-

Reagent A (1.05 equiv)

Method:

-

Deprotection: In a round-bottom flask, dissolve the Boc-amine in DCM (0.2 M). Add TFA dropwise at 0°C. Stir at RT for 1-2 hours until TLC confirms consumption of starting material.

-

Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2x) to remove residual traces of acid. Result: Amine-TFA salt (solid/oil).

-

Solvent Switch: Redissolve the crude salt immediately in anhydrous MeCN (0.15 M).

-

Neutralization: Add DIPEA (5.0 equiv). The solution may fume slightly; ensure good stirring.

-

Alkylation: Add Reagent A (1.05 equiv) in one portion.

-

Note: If the amine is primary, add Reagent A dropwise over 20 mins at 0°C to avoid bis-alkylation. For secondary amines, RT addition is acceptable.

-

-

Reaction: Heat to 60°C for 2-4 hours. Monitor by LC-MS (Target Mass = Amine MW + 269 - 80 (HBr) = Amine + 189).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with sat. NaHCO

(2x) and Brine (1x). Dry over Na

Why this works: The high reactivity of the 3-OMe-5-CF

Protocol B: Iron-Mediated Radical 1,2-Difunctionalization (Advanced)

Application: Creating complex branched scaffolds by coupling Reagent A with styrenes. Rationale: This modern "Single-Electron Transfer" (SET) protocol uses non-toxic iron powder to generate a benzylic radical from Reagent A , which adds across an alkene. This creates two new C-C bonds in one pot (dimerization-like capture).

Mechanistic Pathway

Figure 2: Iron-catalyzed radical cascade mechanism. The electron-deficient character of the 3-OMe-5-CF3 ring stabilizes the radical intermediate, facilitating the sequence.

Step-by-Step Procedure

Reagents:

-

Styrene derivative (1.0 equiv)

-

Reagent A (2.5 equiv)

-

Iron Powder (Fe) (2.0 equiv) - Must be activated or fine mesh.

-

Solvent: DCM/Water (1:1 biphasic system) or pure DCM depending on substrate solubility.

Method:

-

Setup: Flame-dry a reaction tube and purge with Nitrogen.

-

Charge: Add Iron powder (2.0 equiv), Styrene (1.0 equiv), and Reagent A (2.5 equiv).

-

Solvent: Add degassed DCM (0.5 M concentration relative to styrene).

-

Initiation: Stir vigorously at 40°C. The biphasic nature (if water is added as additive) helps solubilize the iron salts formed.

-

Reaction: Monitor by TLC. The reaction typically completes in 12-24 hours. The mixture will turn dark brown/orange.

-

Workup: Filter the mixture through a Celite pad to remove unreacted Iron. Rinse with DCM. Concentrate the filtrate and purify via flash chromatography.

Key Insight: The 3-methoxy-5-(trifluoromethyl) substitution pattern makes the resulting radical somewhat electrophilic, which matches well with electron-rich styrenes.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Hydrolysis of Reagent A | Ensure MeCN is anhydrous. Do not use MeOH/EtOH. |

| Bis-Alkylation (Protocol A) | Excess Reagent / High Temp | Use 0.95 equiv of Reagent A. Add dropwise at 0°C. |

| Stalled Reaction (Protocol B) | Passivated Iron Surface | Activate Fe powder with dilute HCl, wash with acetone/ether, and dry before use. |

| Lachrymatory Effect | Vapor release | Reagent A is a potent lachrymator. Always handle in a fume hood. Quench glassware with dilute NaOH before removing from hood. |

References

-

Structure & Properties: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

General Benzyl Bromide Reactivity: Electrophilic Aromatic Substitution and Side Chain Reactivity. Master Organic Chemistry. [Link]

-

Iron-Mediated Protocols: Iron-Mediated Dialkylation of Alkenylarenes with Benzyl Bromides. National Institutes of Health (PMC). [Link]

-

One-Pot Alkylation Strategies: Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides. Organic Chemistry Portal. [Link]

-

Oxidative Debenzylation Mechanisms: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]

Sources

flow chemistry applications of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Application Note: Flow Chemistry Protocols for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Executive Summary

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 402-23-3) is a high-value "privileged fragment" in medicinal chemistry. The specific substitution pattern—combining a lipophilic, metabolically stable trifluoromethyl group with an electron-donating methoxy group—is frequently employed in kinase inhibitors and GPCR ligands to modulate potency and physicochemical properties (LogP, tPSA).

However, the reagent presents significant process challenges:

-

Safety: It is a potent lachrymator and skin irritant, posing severe risks in open-batch handling.

-

Reactivity: As an electron-deficient benzyl bromide, it is highly electrophilic, prone to over-alkylation and hydrolysis.

-

Synthesis: The radical bromination of its toluene precursor in batch often suffers from di-bromination impurities and thermal runaway risks.

This guide details continuous flow protocols that solve these challenges. By confining the lachrymator within a closed system and utilizing the superior heat/mass transfer of microreactors, researchers can synthesize and utilize this reagent with enhanced safety, purity, and throughput.

Part 1: Chemical Profile & Safety in Flow

Compound: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Structure:

| Property | Value | Flow Implication |

| Molecular Weight | 269.06 g/mol | Calculate molarity precisely for pump calibration. |

| State | Liquid/Low-melt Solid | May require heated feed lines (30-40°C) to prevent crystallization in pumps. |

| Boiling Point | ~230°C | High boiling point allows high-temperature intensification without phase change. |

| Hazards | Lachrymator , Corrosive | Mandatory: Closed flow loop. All waste streams must be quenched inline before exiting the fume hood. |

Part 2: Upstream Synthesis (Photochemical Generation)

Objective: Synthesize the bromide from 1-methyl-3-methoxy-5-(trifluoromethyl)benzene using photochemical benzylic bromination. Why Flow? Flow reactors provide uniform irradiation (Beer-Lambert law) and precise residence time control, minimizing the formation of the dibromomethyl impurity common in batch.

Protocol A: Continuous Photochemical Bromination

Reagents:

-

Substrate (A): 1-methyl-3-methoxy-5-(trifluoromethyl)benzene (0.5 M in Acetonitrile).

-

Reagent (B): N-Bromosuccinimide (NBS) (0.55 M in Acetonitrile). Note: NBS solubility in MeCN is limited; ensure full dissolution.

-

Radical Initiator: None required (direct photo-activation) OR Benzoyl Peroxide (1 mol%) if using lower intensity light.

Equipment:

-

Reactor: FEP/PFA Coil Reactor (10 mL volume) wrapped around a 450 nm (Blue) High-Power LED light source.

-

Pumps: 2x HPLC or Syringe Pumps.

-

BPR: 40 psi (to prevent solvent cavitation).

Step-by-Step:

-

Feed Preparation: Dissolve substrate and NBS in separate reservoirs. Degas solvents to remove oxygen (radical quencher).

-

Mixing: Pump Stream A and Stream B at a 1:1 ratio into a T-mixer.

-

Flow Rate: 0.5 mL/min total flow (Residence time = 20 mins).

-

-

Reaction: The mixture passes through the irradiated coil. The blue light cleaves the N-Br bond, generating bromine radicals that abstract the benzylic hydrogen.

-

Work-up (Inline): The stream exits the reactor into a packed-bed column containing thiosulfate-silica to quench unreacted bromine species, or flows directly into the next reaction stage (telescoping).

Critical Process Parameter (CPP):

-

Temperature: Maintain reactor at 25-30°C using air cooling. Higher temperatures increase benzylic di-bromination.

Part 3: Downstream Application (N-Alkylation Library Generation)

Objective: Use the generated benzyl bromide to alkylate a library of secondary amines (e.g., piperazines, morpholines) to create potential drug candidates. Why Flow? The electron-deficient nature of the benzene ring makes the benzylic carbon highly electrophilic. Batch reactions often exotherm violently. Flow allows "Flash Chemistry" conditions—high temp, short time—with perfect heat removal.

Protocol B: Rapid N-Alkylation

Reagents:

-

Stream A: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (0.2 M in THF/DMF 9:1).

-

Stream B: Secondary Amine (e.g., N-Boc-piperazine) (0.24 M in THF) + DIPEA (0.3 M).

Equipment:

-

Reactor: Heated Coil Reactor (Stainless Steel or PFA, 2 mL).

-

Temperature: 60°C - 80°C.

-

Residence Time: 2 - 5 minutes.

Step-by-Step:

-

System Priming: Flush system with anhydrous THF.

-

Reaction: Pump Stream A and B into a micromixer (1:1 ratio).

-

Heating: The mixture enters the heated coil. The high surface-to-volume ratio ensures the exotherm of alkylation is instantly dissipated.

-

Quench: The reactor effluent flows into a collection vial containing aqueous NH₄Cl or is directed to a liquid-liquid separator for continuous extraction.

Data Summary: Typical Yields

| Amine Substrate | Residence Time | Temp | Yield (Isolated) |

|---|---|---|---|

| Morpholine | 2 min | 60°C | 94% |

| N-Boc-Piperazine | 3 min | 60°C | 91% |

| Pyrrolidine | 1.5 min | 50°C | 96% |

Part 4: Advanced Application (Photocatalytic C-C Coupling)

Objective: Coupling the benzyl bromide with electron-deficient alkenes (Giese Coupling) using a radical relay mechanism. This protocol is adapted from recent literature (Hanumanthu et al., 2024) for electron-deficient benzyl halides.

Mechanism: Direct reduction of benzyl halides often requires high negative potentials. Using 2,6-Lutidine as a nucleophilic mediator forms a transient pyridinium salt, which is more easily reduced by a photocatalyst (Ir or 4CzIPN) to generate the benzyl radical.

Protocol:

-

Stream A: Benzyl Bromide (1.0 equiv) + Alkene (1.5 equiv) + 2,6-Lutidine (1.0 equiv) in DMSO.

-

Stream B: Photocatalyst (1 mol%) + DIPEA (2.0 equiv) in DMSO.

-

Reactor: Photoreactor (Blue LED, 450 nm).

-

Residence Time: 30 - 60 minutes.

Part 5: Visualization of Workflows

Diagram 1: Telescoped Synthesis & Application

This diagram illustrates the "Make-and-Use" strategy, keeping the lachrymator contained throughout the process.

Caption: Integrated flow workflow for the photochemical generation of the benzyl bromide followed by immediate consumption in an N-alkylation reaction.

Diagram 2: Photocatalytic Radical Mechanism (Lutidine Mediated)

Visualizing the advanced C-C coupling pathway.

Caption: Mechanistic pathway for the photocatalytic generation of benzyl radicals via a lutidine-stabilized intermediate, enabling C-C bond formation.

References

-

Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry. Link

-

Hanumanthu, R., & Weaver, J. D. (2024).[2][5] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Link

-

Otake, Y., et al. (2019).[6] Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry. Link

-

PubChem. (n.d.).[3] 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistryviews.org [chemistryviews.org]

- 3. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Functionalization of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

[1]

Executive Summary & Compound Profile

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is a high-value building block used to introduce the 3-methoxy-5-(trifluoromethyl)benzyl motif.[1] This structural fragment is privileged in medicinal chemistry, offering a balance of lipophilicity (via -CF3) and hydrogen-bond acceptance (via -OMe), often improving metabolic stability and potency in receptor modulators (e.g., NK1 antagonists, BTK inhibitors).[1]

The Challenge: Benzylic bromides are potent lachrymators and thermally unstable. Conventional reflux methods often lead to dimerization (Wurtz-type coupling) or hydrolysis, resulting in difficult purifications.[1]

The Microwave Solution: Microwave-assisted synthesis (MAOS) offers a superior alternative by:

-

Accelerating Kinetics: Reducing reaction times from hours (reflux) to minutes.

-

Improving Safety: Sealed-vessel processing contains lachrymatory vapors.[1]

-

Enhancing Selectivity: Rapid dielectric heating minimizes thermal degradation of the benzylic position.

Chemo-Physical Reaction Logic

Understanding the electronic nature of this specific benzyl bromide is critical for protocol design.

-

Electronic Push-Pull: The -CF3 group (Position 5) is strongly electron-withdrawing (inductive), while the -OMe group (Position 3) is electron-donating (resonance).[1]

-

Reactivity Implication: The net electron deficiency makes the benzylic carbon highly susceptible to nucleophilic attack (

). However, unlike highly electron-rich benzyl halides (e.g., 4-methoxybenzyl bromide), this compound is less prone to spontaneous ionization (

Decision Matrix: Reaction Conditions

The following diagram illustrates the logical flow for selecting reaction conditions based on the nucleophile type.

Figure 1: Reaction condition decision matrix based on nucleophile class.[1] High-contrast nodes indicate primary pathways.

Core Protocol A: N-Alkylation (Heterocycle Functionalization)[1]

This protocol is optimized for coupling the benzyl group to secondary amines (e.g., piperazine, morpholine) or N-heterocycles (e.g., indole, isatin), a common step in synthesizing kinase inhibitors.[1]

Materials

-

Electrophile: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 equiv)[1]

-

Nucleophile: Substituted Piperazine or Indole (1.1 equiv)

-

Base: Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry). Note: MeCN is preferred for easier workup; DMF for solubility.[1]

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave process vial, add the nucleophile (1.0 mmol) and

(2.0 mmol). -

Solvation: Add MeCN (3 mL) and a magnetic stir bar. Stir for 1 minute to disperse the base.

-

Addition: Add 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 mmol) dropwise (if liquid) or as a solid. Cap the vial immediately.

-

Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Temperature: 85 °C

-

Time: 10 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Workup:

-

Purification: The residue is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Expert Insight: The use of

Core Protocol B: Rapid Williamson Ether Synthesis[1]

This protocol addresses the synthesis of ethers, particularly coupling with phenols or aliphatic alcohols, which is often rate-limited by the poor nucleophilicity of the oxygen.

Materials

-

Electrophile: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.2 equiv)[1]

-

Nucleophile: Phenol derivative (1.0 equiv)

-

Base: Cesium Carbonate (

, 1.5 equiv) -

Catalyst: Tetrabutylammonium iodide (TBAI, 10 mol%) - Optional but recommended for aliphatic alcohols.[1]

-

Solvent: Acetone or DMF.[1]

Experimental Workflow Diagram

Figure 2: Workflow for Cesium-promoted Williamson Ether Synthesis.

Protocol Details

-

Activation: Pre-stirring the phenol with

generates the phenoxide anion. Cesium is preferred over Potassium here due to the "Cesium Effect"—its larger cation radius disrupts tight ion pairing, making the phenoxide "naked" and more reactive. -

Irradiation: Heat to 110 °C for 15 minutes .

-

Why Microwave? Thermal Williamson synthesis often requires overnight reflux.[1] The microwave drives this

reaction rapidly, preventing the benzyl bromide from degrading over time.

Comparative Data: Thermal vs. Microwave

The following table summarizes internal data comparing traditional thermal methods with the protocols defined above for a model reaction (Reaction with Morpholine).

| Parameter | Thermal Reflux (Toluene) | Microwave (MeCN, 85°C) | Advantage |

| Time | 12 Hours | 10 Minutes | 72x Faster |

| Yield | 68% | 92% | Higher Conversion |

| Purity (LCMS) | 85% (Side products observed) | >95% (Clean profile) | Cleaner Chemistry |

| Safety | Open condenser (Vapor risk) | Sealed Vessel | Contained Hazards |

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Conversion.

-

Cause: Hydrolysis of the benzyl bromide if the solvent is "wet".

-

Fix: Use anhydrous solvents.[1] Add 3Å molecular sieves to the microwave vial.

-

-

Issue: Dimerization (Wurtz Coupling).

-

Issue: Lachrymatory Vapors.

-

Fix: Always cool the microwave vial to room temperature before decapping. Open the vial inside a functioning fume hood. Treat glassware with dilute NaOH to quench residual bromide.[1]

-

References

-

Microwave-Assisted Organic Synthesis (General): Kappe, C. O.[1][2] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[1]

-

N-Alkylation of Heterocycles: Perreux, L., et al. "Microwave-assisted N-alkylation of nitrogen heterocycles."[1] Tetrahedron, 2002.[1]

-

Cesium Effect in Ether Synthesis: Fuhrmann, E., et al. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis."[1][2] Organic Process Research & Development, 2005.[1][2]

-

Benzylic Bromide Reactivity: "3,5-Bis(trifluoromethyl)benzyl bromide usage in synthesis."[1][3] Sigma-Aldrich Technical Data.

-

Microwave Ether Synthesis Review: "A Brief Review: Microwave Assisted Ethers Synthesis." TSI Journals.

Troubleshooting & Optimization

improving yield in reactions with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Technical Support Center: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Reagent ID: BMTB-001 CAS: 402-23-3 Chemical Name: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Support Tier: Senior Application Scientist Level[1][2]

Introduction: The "Hot" Electrophile Paradox

Welcome to the technical support center for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene . If you are experiencing low yields, you are likely battling the "Hot Electrophile Paradox."

This reagent features a benzylic bromide flanked by two meta-substituents: a methoxy group (

-

The Electronic Trap: While

is typically an electron donor, in the meta position, its resonance effects are decoupled from the benzylic center, leaving only its inductive electron-withdrawing nature.[1] Combined with the strong electron-withdrawing -

The Consequence: This molecule is significantly more reactive toward nucleophiles (and water) than standard benzyl bromide.[2] It does not wait; it reacts. Low yields are almost always caused by hydrolysis (moisture), over-alkylation (amine coupling), or homocoupling (metal catalysis).[2]

Module 1: Troubleshooting Nucleophilic Substitution (S_N2)

Target Application: Alkylation of Amines, Phenols, or Thiols.

User Issue: "I observe significant starting material decomposition and multiple spots on TLC, but low product conversion."

Root Cause Analysis

Because the benzylic carbon is electron-poor, it is a "hard" electrophile.[1][2]

-

Hydrolysis Competition: Trace water in your solvent competes effectively with your nucleophile, generating the benzyl alcohol byproduct (often visible as a baseline streak or a spot just below the product).

-

Over-Alkylation: If coupling with a primary amine, the product (secondary amine) is often more nucleophilic than the starting material, leading to double alkylation.

Optimization Protocol

| Variable | Recommendation | Scientific Rationale |

| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents accelerate SN2.[1][2] Crucial: Must be dried over molecular sieves. Acetone is often too "wet" for this specific derivative.[2] |

| Base | K₂CO₃ or Cs₂CO₃ | Use inorganic bases.[2] Avoid strong hydroxide bases (NaOH/KOH) which promote rapid hydrolysis of the benzylic bromide. |

| Temperature | 0°C | Do not heat initially. The high electrophilicity allows reaction at lower temperatures.[2] Heating promotes degradation.[2] |

| Addition | Dropwise (Reagent) | Add the bromide to the nucleophile/base mixture. High local concentration of bromide favors side reactions.[2] |

Visual Guide: S_N2 Optimization Logic

Caption: Decision tree for diagnosing yield loss in nucleophilic substitution of electron-deficient benzyl bromides.

Module 2: Troubleshooting Metal-Mediated Coupling

Target Application: Suzuki-Miyaura, Negishi, or Sonogashira Coupling.

User Issue: "I am getting low conversion and a significant amount of a non-polar byproduct that matches the dimer."

Root Cause Analysis

Benzylic halides are notorious for Wurtz-type homocoupling (dimerization) in the presence of Pd(0) or Zn(0).[2]

-

Mechanism: The oxidative addition of the benzyl bromide to Pd(0) is fast. If transmetalation is slow, two benzyl-Pd species can disproportionate or react, ejecting the homocoupled dimer (1,2-diarylethane).[1][2]

-

Reagent Specificity: The electron-withdrawing nature of the 3-OMe-5-CF3 ring makes the C-Br bond weaker and more prone to radical pathways initiated by trace oxygen or metal aggregates.[1][2]

Optimization Protocol

| Variable | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate ligands (dppf) often reduce homocoupling compared to monodentate ligands by stabilizing the Pd(II) intermediate.[1][2] |

| Degassing | Sparge with Argon (20 min) | Critical: Oxygen promotes homocoupling.[2] Balloon purging is insufficient; active sparging of the solvent is required [1]. |

| Addition | Slow Addition of Bromide | Keep the concentration of the benzyl bromide low relative to the catalyst and coupling partner to favor the cross-coupling cycle over the homocoupling cycle. |

| Solvent | Toluene/Water or Dioxane | Biphasic systems often suppress homocoupling in Suzuki reactions of benzyl halides.[2] |

Visual Guide: Preventing Homocoupling

Caption: Workflow to suppress Wurtz-type homocoupling in palladium-catalyzed reactions.

Module 3: Storage & Stability (The Silent Yield Killer)

User Issue: "The reagent was a white solid/liquid when purchased, but now it's a weeping oil that smells acrid."

Status: The reagent has hydrolyzed.

-

Chemical Change:

.[1][2] -

The Cycle: The HBr generated is autocatalytic. It creates an acidic environment that accelerates further degradation and can polymerize the material.[2]

-

Safety Warning: This compound is a lachrymator (tear gas).[2] The "acrid smell" indicates free benzyl bromide vapor or HBr.[2] Handle only in a fume hood.[2]

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen .[2]

-

Desiccant: Keep in a sealed secondary container with desiccant packs.

-

Purification: If degraded, the material can often be purified by rapid filtration through a short plug of silica gel using Hexanes/EtOAc (9:1) to remove the polar alcohol and polymer, followed by immediate concentration [2].

FAQ: Frequently Asked Questions

Q: Can I use ethanol or methanol as a solvent? A: No. Primary alcohols will react with this benzyl bromide to form the benzyl-ethyl ether (Williamson ether synthesis conditions) or undergo solvolysis, drastically reducing yield [3].[2] Use aprotic solvents like DMF, THF, or Dichloromethane.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the benzyl alcohol (hydrolysis product) or a polymerized salt.[2] It indicates your solvent was wet or the base was too strong/hygroscopic.[2]

Q: Why is my yield lower than the non-CF3 analog?

A: The

References

-

Miller, W. D., et al. (2007).[2][3] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 11(3), 359–364.

-

ChemicalBook. (2023).[2] "Benzyl bromide Properties and Stability." ChemicalBook Reagent Data.

-

Chemistry Steps. (2022). "S_N2 Reaction Mechanism and Solvent Effects." Chemistry Steps Educational Portal.

Sources

optimizing temperature for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene reactions

Technical Support Center: Temperature Optimization for 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Executive Technical Summary

Compound: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene CAS: 916421-00-6 Molecular Weight: 269.06 g/mol Storage Requirement: 2–8°C (Strictly refrigerated)

Core Challenge: This benzyl bromide derivative presents a unique "push-pull" electronic environment. The trifluoromethyl group (-CF₃) at the 5-position is strongly electron-withdrawing, increasing the electrophilicity of the benzylic carbon but simultaneously destabilizing any carbocation intermediates (disfavoring S_N1 pathways). The methoxy group (-OMe) at the 3-position (meta) provides inductive withdrawal without the resonance stabilization seen in ortho/para substitution.

Consequently, this compound is thermally labile and prone to rapid degradation (polymerization/hydrolysis) if the thermal window is missed. Optimization requires a "Cold-Start, Warm-Finish" protocol to balance kinetic activation against thermodynamic decomposition.

Critical Temperature Protocols (Q&A)

Q1: My reaction yield is low (<40%), and the mixture turned dark/tarry. Did I overheat it?

Diagnosis: Yes, this is the classic signature of thermal decomposition . Technical Insight: Benzyl bromides are potent electrophiles. At elevated temperatures (>60°C), they undergo self-alkylation (polymerization) or eliminate HBr, which autocatalyzes further degradation. The "tar" is a complex mixture of poly-benzyl species.

Troubleshooting Protocol:

-

Check Addition Temperature: The reagent must be added at 0°C (ice bath) , not room temperature.

-

Limit Maximum T: Do not exceed 40–50°C unless the nucleophile is exceptionally weak.

-

Scavenge Acid: Ensure a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is present to neutralize HBr, which accelerates decomposition.

Q2: I am seeing no conversion at 0°C. Should I reflux in DMF?

Diagnosis: Do NOT reflux in DMF. Technical Insight: Dimethylformamide (DMF) can decompose at reflux temperatures, and more importantly, at >100°C, benzyl bromides can react with DMF itself (Vilsmeier-Haack type side reactions) or simply degrade.

Corrective Action:

-

Step 1: Allow the reaction to warm to 20–25°C (Room Temp) and stir for 2–4 hours.

-

Step 2: If conversion is still <10%, switch to a more polar aprotic solvent (Acetonitrile) and heat gently to 45°C .

-

Step 3: Only if absolutely necessary, heat to 60°C. Never exceed 80°C.

Q3: What is the optimal storage temperature vs. reaction temperature?

Diagnosis: There is a critical distinction between static stability and kinetic reactivity.

Data Table: Temperature Guidelines

| State | Recommended Temp | Critical Limit | Reason for Limit |

| Storage (Long-term) | 2°C to 8°C | > 20°C | Prevents slow hydrolysis/dimerization. |

| Reaction Initiation | -10°C to 0°C | > 10°C | Controls exotherm; prevents runaway. |

| Reaction Maintenance | 20°C to 25°C | > 50°C | Balances rate vs. impurity formation. |

| Quenching | 0°C | N/A | Minimizes hydrolysis during workup. |

Experimental Workflow Visualization

Figure 1: Temperature Optimization Decision Tree

Caption: Logic flow for determining the optimal temperature profile based on nucleophile strength and reaction progress.

Mechanistic Troubleshooting Guide

Issue: Hydrolysis Byproducts (Benzyl Alcohol)

Observation: LCMS shows a mass peak corresponding to [M-Br+OH]. Root Cause: Moisture ingress at elevated temperatures. The electron-poor ring makes the benzylic carbon highly susceptible to attack by water. Solution:

-

Use anhydrous solvents (<50 ppm water).

-

Maintain an inert atmosphere (Nitrogen/Argon).

-

Temperature Link: Hydrolysis rates double for every 10°C increase. Keeping the reaction at 0–25°C significantly favors the desired nucleophile over trace water.

Issue: Lachrymator Effect

Observation: Eye irritation even inside the fume hood. Root Cause: Volatilization of the benzyl bromide. Solution:

-

Cooling is Safety: Lowering the temperature to 0°C reduces the vapor pressure of the compound, minimizing exposure risk during handling.

-

Neutralization: Quench all glassware and waste with dilute NaOH or sodium thiosulfate to destroy the lachrymator before removing from the hood.

Standardized Protocol: Nucleophilic Substitution

Objective: Alkylation of a secondary amine with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.

-

Preparation (T = 25°C):

-

Flame-dry a round-bottom flask.

-

Add amine (1.0 equiv) and Base (K₂CO₃, 2.0 equiv) in anhydrous Acetonitrile (ACN).

-

-

Initiation (T = 0°C):

-

Cool the mixture to 0°C using an ice/water bath.

-

Dissolve 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.1 equiv) in minimal ACN.

-

Add the bromide solution dropwise over 15 minutes. Rationale: Prevents localized heating and dimerization.

-

-

Reaction (T = 0°C → 25°C):

-

Stir at 0°C for 30 minutes.

-

Remove ice bath and allow to warm to Room Temperature (25°C).

-

Monitor by TLC/LCMS every 2 hours.

-

-

Optimization (Conditional):

-

Only if conversion <50% after 4 hours: Heat to 45°C .

-

-

Workup (T = 0°C):

-

Cool back to 0°C before adding water/quenching to suppress hydrolysis heat.

-

References

-

ChemicalBook. (2022). 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene Properties and Suppliers. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene Compound Summary. (Used as structural analog for reactivity profile). Retrieved from

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

-

Jeannette, P. L., et al. (2023). Identifying Optimal Conditions for Electrophilic Aromatic Substitution. Journal of Undergraduate Chemistry Research. (Reference for general temperature optimization methodologies). Retrieved from

-

University of Calgary. (n.d.). Nucleophilic Substitution of Benzylic Halides. (Mechanism confirmation). Retrieved from

Sources

catalyst poisoning in reactions with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

This technical support guide addresses the specific challenges associated with 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (CAS: 916421-00-6). This compound acts as a highly activated electrophile due to the electron-withdrawing trifluoromethyl group, creating a unique kinetic profile that often leads to catalyst deactivation ("poisoning") if not managed correctly.

Compound: 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Classification: Electron-Deficient Benzyl Halide (High-Reactivity Electrophile)

Executive Summary: The Kinetic Trap

Unlike aryl halides, this benzyl bromide derivative undergoes rapid oxidative addition to Palladium(0) or Nickel(0) catalysts. The electron-withdrawing -CF3 group (meta) and the benzylic leaving group create a "kinetic spike." If the subsequent step (transmetallation) is slower than this oxidative addition, the active catalyst accumulates as unstable Pd(II) intermediates, which then aggregate into inactive metal black. Most "poisoning" reports for this specific compound are actually kinetic mismatches or feedstock impurity issues.

Part 1: Pre-Reaction Diagnostics (Feedstock Quality)

Q: My starting material is a slightly yellow liquid/solid. Is this causing the catalyst death? A: Yes.[1] Pure benzyl bromides should be colorless. The yellow color typically indicates the presence of HBr (hydrolysis product) or Bromine (Br2) decomposition.

-

The Mechanism: Free HBr protonates electron-rich phosphine ligands (e.g., P(tBu)3 becomes [HP(tBu)3]+), stripping them from the metal center. The "naked" metal then precipitates immediately.

-

Validation Protocol: Dissolve 50 mg of the substrate in wet THF and measure pH with a strip. If pH < 5, purification is mandatory.

-

Solution: Pass the neat liquid (or solution in hexanes) through a short plug of basic alumina or silica gel immediately before use to sequester acid traces.[1]

Q: I synthesized the bromide using PBr3. Why is the cross-coupling stalling at 0% conversion? A: You likely have Phosphite Poisoning .[1]

-

The Cause: Synthesis via PBr3 often leaves trace phosphite esters (e.g., (RO)2P-Br). These are potent

-acceptor ligands that bind irreversibly to Pd(0), shutting down the catalytic cycle completely. -

Troubleshooting: Check 31P NMR of your starting material. Any signal indicates a poison.[1]

-

Remediation: Wash the organic layer with 1M NaOH (rapidly) or switch to a CBr4/PPh3 bromination route, followed by rigorous column chromatography.

Part 2: Reaction Optimization & Poisoning Mitigation

Q: The reaction mixture turns black within 5 minutes, and yield is low. Is this catalyst poisoning? A: This is Catalyst Aggregation , a specific form of self-poisoning caused by the substrate's high reactivity.

-

The Science: The -CF3 group weakens the C-Br bond. Oxidative addition happens instantly. The resting state of the catalyst shifts entirely to the Pd(II)-benzyl species. Without a nucleophile ready to transmetallate immediately, these Pd(II) species dimerize and decompose to Pd black.

-

Solution (The "Slow-Release" Protocol):

-

Do not add the benzyl bromide all at once.

-

Use a syringe pump to add the benzyl bromide solution over 1–2 hours.[1]

-

This keeps the concentration of the unstable Pd(II) intermediate low relative to the nucleophile.

-

Q: Can I use standard ligands like PPh3 or dppf? A: Avoid simple triarylphosphines. They are often insufficient to stabilize the electron-deficient benzyl-Pd complex.

-

Recommendation: Use bulky, electron-rich ligands that facilitate the difficult transmetallation step and stabilize the oxidative addition complex.

-

First Choice: XPhos or SPhos (Buchwald Ligands).

-

Alternative: P(tBu)3 (requires air-free handling).

-

Nickel Catalysis: If using Ni, dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is essential to prevent formation of inactive Ni-halide clusters.

-

Part 3: Reaction-Specific Troubleshooting

Scenario A: Suzuki-Miyaura Coupling

Issue: High formation of homocoupled product (Ar-CH2-CH2-Ar) instead of cross-product. Diagnosis: The benzyl-Pd(II) species is reacting with another benzyl bromide molecule (Wurtz-type coupling) because the Boronic Acid is not activating fast enough. Fix:

-

Increase the base strength (switch from K2CO3 to K3PO4 or Cs2CO3 ).

-

Add water (10-20% v/v) to the solvent system. Water is critical for the formation of the reactive boronate species.

Scenario B: Heck Coupling

Issue: Catalyst dies after 20% conversion; substrate remains. Diagnosis: Halide Inhibition. The reaction releases Bromide (Br-) ions. High [Br-] concentration can saturate the coordination sphere of Palladium, forming anionic [PdBr4]2- species which are catalytically inactive. Fix:

-

Add a Halide Scavenger : Silver salts (Ag2CO3) or a soluble acetate source (tetrabutylammonium acetate) to facilitate ligand exchange.[1]

Part 4: Visualizing the Failure Modes

The following diagram illustrates the "Kinetic Trap" where the catalyst is deactivated (poisoned) by the substrate's own reactivity.

Figure 1: The Kinetic Trap. Rapid oxidative addition (k1) outpaces transmetallation (k2), leading to catalyst pooling and subsequent precipitation (Pd Black).

Part 5: Validated Experimental Protocol